12-deuteriohexadecanoic acid

Description

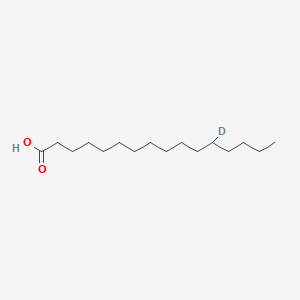

Structure

3D Structure

Properties

IUPAC Name |

12-deuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Purity Assessment of 12 Deuteriohexadecanoic Acid

Chemical Synthesis Strategies for Regiospecific Deuterium (B1214612) Incorporation

The cornerstone of synthesizing 12-deuteriohexadecanoic acid lies in the strategic introduction of a functional group at the C-12 position of a hexadecanoic acid precursor. This functional group then serves as a handle for the stereospecific replacement of a hydrogen atom with deuterium. A common and effective approach involves the use of 12-hydroxyhexadecanoic acid or 12-oxohexadecanoic acid as key intermediates.

One plausible synthetic route commences with the synthesis of 12-hydroxyhexadecanoic acid. While direct synthesis of this specific isomer can be challenging, multi-step organic synthesis methodologies can be employed, often starting from more readily available long-chain fatty acids or other organic building blocks.

Once 12-hydroxyhexadecanoic acid is obtained, it is oxidized to the corresponding ketone, 12-oxohexadecanoic acid. This oxidation can be achieved using various established oxidizing agents, such as chromium-based reagents or under milder conditions using methods like Swern or Dess-Martin periodinane oxidation to minimize side reactions.

The crucial deuteration step involves the reduction of the carbonyl group in 12-oxohexadecanoic acid using a deuterium-donating reducing agent. Sodium borodeuteride (NaBD₄) is a commonly used reagent for this purpose due to its selectivity and commercial availability. The reaction proceeds via nucleophilic addition of a deuteride (B1239839) ion (D⁻) to the electrophilic carbonyl carbon, followed by protonation (or in this case, deuteration) of the resulting alkoxide. To ensure the final product is deuterated at the 12-position, the work-up is typically performed with a deuterium source, such as D₂O.

An alternative, though less common, approach could involve catalytic H-D exchange reactions on the unprotected fatty acid. However, achieving high regiospecificity at a non-activated methylene (B1212753) position like C-12 through this method is inherently difficult and often leads to a mixture of deuterated isomers, necessitating complex purification procedures.

Enzymatic and Biocatalytic Approaches for Position-Specific Labeling

Nature's catalysts, enzymes, offer an attractive alternative to traditional chemical synthesis due to their remarkable specificity. Biocatalytic approaches for the position-specific labeling of fatty acids often leverage the high regioselectivity of certain enzymes, particularly those from the cytochrome P450 superfamily.

Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids. Specific P450 isozymes exhibit a preference for hydroxylating particular carbon atoms along the fatty acid chain. For instance, enzymes from the CYP4 family are known for their ω- and (ω-1)-hydroxylase activity on medium and long-chain fatty acids. While direct C-12 hydroxylation of hexadecanoic acid by a specific, commercially available enzyme is not widely documented, research in enzyme engineering and screening of microbial sources continues to identify novel biocatalysts with unique specificities. A hypothetical biocatalytic route would involve incubating hexadecanoic acid with a whole-cell system or an isolated P450 enzyme that selectively hydroxylates the C-12 position.

Once 12-hydroxyhexadecanoic acid is produced enzymatically, the subsequent steps of oxidation to the ketone and reduction with a deuterium source would follow the chemical synthesis pathway described previously. This chemoenzymatic approach combines the selectivity of biocatalysis with the efficiency of chemical transformations.

Purification Techniques for Maximizing Isotopic Enrichment

Following the synthesis of this compound, the crude product will inevitably contain a mixture of the desired deuterated compound, unreacted starting materials, and potentially non-deuterated hexadecanoic acid. Achieving high isotopic enrichment is paramount for its application as a tracer. Several purification techniques are employed to separate the deuterated species from its protiated counterpart.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of isotopically labeled compounds. nih.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, can effectively separate fatty acids based on subtle differences in their polarity and hydrodynamic volume. While the difference in retention time between a singly deuterated fatty acid and its non-deuterated analog is small, optimized chromatographic conditions, including the choice of column, mobile phase composition, and temperature, can achieve baseline separation, allowing for the collection of a highly enriched fraction of this compound.

Gas Chromatography (GC) , particularly preparative GC, can also be employed for the separation of fatty acid methyl esters. The deuterated and non-deuterated esters often exhibit slight differences in their volatility and interaction with the stationary phase, leading to separation. The "inverse isotope effect" is a phenomenon often observed in GC, where the heavier, deuterated compound elutes slightly earlier than its lighter, protiated counterpart. gcms.cz

Crystallization can also be a valuable tool for enrichment. The slight differences in the physical properties of the deuterated and non-deuterated forms, such as melting point and solubility, can sometimes be exploited to achieve enrichment through fractional crystallization from a suitable solvent.

Analytical Validation of Deuterium Incorporation and Positional Fidelity

Rigorous analytical validation is essential to confirm the successful synthesis of this compound, specifically to verify the degree of deuterium incorporation and to ensure that the deuterium atom is located exclusively at the C-12 position. A combination of advanced mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.

Verification by Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental tool for determining the isotopic enrichment of a labeled compound. By comparing the mass spectra of the synthesized this compound with that of an unlabeled hexadecanoic acid standard, the increase in molecular weight due to the incorporated deuterium can be precisely measured.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the unambiguous determination of the elemental composition and the number of deuterium atoms incorporated. The mass spectrum of the deuterated compound will show a molecular ion peak (or a protonated/deprotonated molecular ion, depending on the ionization technique) that is shifted by approximately 1.006 Da for each deuterium atom present, compared to the unlabeled compound.

Tandem mass spectrometry (MS/MS) is crucial for confirming the position of the deuterium label. In a typical MS/MS experiment, the molecular ion of the deuterated fatty acid is isolated and then fragmented by collision-induced dissociation. The resulting fragmentation pattern is then analyzed. The fragmentation of fatty acids often occurs at specific bonds along the alkyl chain. By comparing the fragmentation pattern of the deuterated compound to that of the unlabeled standard, the location of the deuterium atom can be deduced from the mass shifts of specific fragment ions. nih.govrsc.org

Confirmation via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed structural information and confirming the exact position of the deuterium label.

¹H NMR (Proton NMR) spectroscopy is used to observe the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C-12 position will be significantly diminished or absent, providing direct evidence of deuterium substitution at this site. The integration of the remaining proton signals can be used to quantify the degree of deuteration.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nucleus. A single resonance in the ²H NMR spectrum at a chemical shift corresponding to the C-12 position would provide definitive proof of the label's location. The chemical shifts in NMR are highly sensitive to the local electronic environment, and established databases and predictive models can be used to assign the observed signals to specific positions in the molecule. sigmaaldrich.compitt.eduacs.org

¹³C NMR (Carbon-13 NMR) spectroscopy can also be used to confirm the position of the deuterium atom. The carbon atom bonded to deuterium (C-12) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding carbon in the unlabeled compound. This "isotope shift" provides further confirmation of the deuteration site.

By combining these powerful analytical techniques, a comprehensive characterization of the synthesized this compound can be achieved, ensuring its suitability for high-precision metabolic research.

Advanced Analytical Platforms for Tracking 12 Deuteriohexadecanoic Acid in Biological Systems

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled lipids due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the detailed profiling and quantification of 12-deuteriohexadecanoic acid and its metabolic products in intricate biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of total fatty acid composition from a biological sample. By using this compound as a tracer, researchers can distinguish it from the endogenous, unlabeled palmitic acid pool and track its metabolic fate.

Methodology: For GC-MS analysis, fatty acids must first be derivatized to increase their volatility. restek.com A common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs) through acid-catalyzed methanolysis. nih.govsigmaaldrich.com This single-step reaction is efficient and prepares the sample for injection into the GC system. nih.gov

The FAMEs are then separated on a capillary column based on their boiling points and polarity. nih.gov The deuterated FAME will have a slightly different retention time compared to its unlabeled counterpart due to the chromatographic isotope effect, though this effect is generally minimal in GC. nih.govchromatographyonline.com

Following separation, the compounds are ionized, typically by electron ionization (EI), and the resulting ions are analyzed by the mass spectrometer. The mass spectrum of methyl palmitate (the derivatized form of hexadecanoic acid) will show a characteristic molecular ion peak (M+) at m/z 270. The derivatized this compound will have a molecular ion peak at m/z 271, allowing for its distinct detection. nist.govsemanticscholar.org Quantification is achieved by comparing the peak areas of the labeled and unlabeled compounds. nih.gov

Representative Research Findings: In a hypothetical study tracking the metabolism of this compound in cultured hepatocytes, GC-MS analysis of the total fatty acid methyl esters could yield the following data. This allows for the calculation of the enrichment of the deuterated tracer into the total palmitic acid pool over time.

Table 1: GC-MS Quantification of this compound Incorporation into Hepatocyte Total Fatty Acids

| Time Point (hours) | Unlabeled Hexadecanoic Acid (m/z 270) Peak Area | This compound (m/z 271) Peak Area | Percent Enrichment (%) |

|---|---|---|---|

| 0 | 5,890,123 | 0 | 0.00 |

| 6 | 5,912,345 | 315,678 | 5.07 |

| 12 | 5,855,678 | 599,123 | 9.28 |

| 24 | 5,798,432 | 854,321 | 12.85 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Analysis

While GC-MS is excellent for total fatty acid profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing intact complex lipids. youtube.com This technique allows researchers to determine how this compound is incorporated into various lipid classes, such as phospholipids (B1166683), triglycerides, and cholesterol esters, providing a more detailed picture of its metabolic journey. nih.govnih.gov

Methodology: LC-MS-based lipidomics typically involves a lipid extraction from the biological sample, followed by separation of lipid classes using either normal-phase or reversed-phase liquid chromatography. nih.govnih.gov Reversed-phase chromatography separates lipids based on the length and saturation of their acyl chains. nih.gov

The separated lipids are then ionized, commonly by electrospray ionization (ESI), and analyzed by a mass spectrometer. nih.gov The high mass accuracy of modern instruments allows for the confident identification of lipids containing the deuterium (B1214612) label. For example, a common phosphatidylcholine species, PC(16:0/18:1), would have a specific mass. If the 16:0 acyl chain is the labeled this compound, the entire phospholipid molecule will be heavier by one mass unit, enabling its detection and quantification.

Representative Research Findings: In a study investigating the incorporation of this compound into phospholipids in macrophages, LC-MS could be used to track the formation of deuterated phosphatidylcholine species.

Table 2: LC-MS Analysis of this compound Incorporation into Phosphatidylcholine (PC) Species

| Phosphatidylcholine Species | Precursor Ion (m/z) [M+H]+ (Unlabeled) | Precursor Ion (m/z) [M+H]+ (Labeled) | Fold Change in Labeled Species (24h vs 0h) |

|---|---|---|---|

| PC(16:0/18:1) | 760.585 | 761.591 | 15.2 |

| PC(16:0/18:2) | 758.569 | 759.575 | 12.8 |

| PC(16:0/16:0) | 734.569 | 735.575 | 21.5 |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the precise ratio of isotopes in a sample. nih.gov When coupled with a gas chromatograph (GC-C-IRMS), it can measure the isotopic enrichment of specific compounds with very high precision. This is particularly useful for tracking the subtle changes in the abundance of this compound in biological systems over time.

Methodology: In a GC-C-IRMS setup, the sample is first processed and the fatty acids are converted to FAMEs, similar to standard GC-MS. After separation on the GC column, the eluting compounds are combusted in a furnace, converting them to gases like CO2 and H2. The isotopic ratio of these gases is then measured by the IRMS. For deuterium analysis, the hydrogen gas (containing both ¹H and ²H) is analyzed. The data is typically reported in delta notation (δ²H) relative to a standard.

Representative Research Findings: IRMS can be used to determine the rate of turnover of fatty acids in different tissues. By administering this compound and measuring the deuterium enrichment in palmitic acid extracted from various tissues over time, researchers can calculate the rate at which the labeled fatty acid is incorporated and cleared.

Table 3: Isotopic Enrichment of Hexadecanoic Acid in Different Tissues Following a this compound Bolus, Measured by GC-C-IRMS

| Tissue | δ²H at 6 hours (‰) | δ²H at 24 hours (‰) | δ²H at 72 hours (‰) |

|---|---|---|---|

| Plasma | +1500 | +850 | +210 |

| Liver | +1200 | +950 | +450 |

| Adipose Tissue | +350 | +600 | +520 |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), available on instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically <5 ppm). nih.gov This capability is crucial for identifying unknown metabolites of this compound. nih.gov By determining the precise elemental composition of a metabolite, HRMS allows researchers to propose and confirm its chemical structure. rsc.org

Methodology: When this compound is metabolized through processes like elongation, desaturation, or oxidation, the deuterium label is retained in the resulting products. An untargeted metabolomics approach using LC-HRMS can detect these new deuterated compounds in a biological sample. The accurate mass measurement allows for the calculation of the elemental formula of the unknown metabolite. By comparing the mass of the labeled metabolite to its potential unlabeled counterpart, the presence of the deuterium can be confirmed, aiding in the identification process.

Representative Research Findings: In an experiment tracing the metabolic fate of this compound, HRMS could identify several downstream metabolites. For instance, if the labeled palmitic acid is elongated to stearic acid, the resulting C18:0 fatty acid will contain the deuterium label.

Table 4: Putative Metabolites of this compound Identified by LC-HRMS

| Observed m/z [M-H]- | Calculated Elemental Formula | Mass Error (ppm) | Proposed Metabolite |

|---|---|---|---|

| 256.2510 | C16H30DO2 | -1.2 | This compound (parent) |

| 284.2823 | C18H34DO2 | -0.8 | 14-Deuteriostearic acid (elongation product) |

| 254.2354 | C16H28DO2 | -1.5 | Deuterated palmitoleic acid (desaturation product) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to follow metabolic pathways in real-time. creative-proteomics.com For studying this compound, Deuterium (²H) NMR is particularly valuable.

Deuterium (²H) NMR Spectroscopy for Positional Tracer Analysis

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, making it an ideal method for positional tracer analysis. nih.gov Since the natural abundance of deuterium is very low (0.015%), the signals from an administered labeled compound like this compound are highly specific with minimal background noise. nih.gov

Methodology: In a ²H NMR experiment, the sample is placed in a strong magnetic field, and the deuterium nuclei are excited with radiofrequency pulses. The resulting signal provides information about the chemical environment of the deuterium atom. The chemical shift of the deuterium is highly dependent on its position within the molecule. This allows researchers to not only confirm the presence of the label but also to determine if its position has changed due to metabolic reactions. This technique can be applied in vivo using magnetic resonance imaging (MRI) systems, allowing for the non-invasive tracking of metabolic fluxes in living organisms. researcher.life

Representative Research Findings: A study using ²H NMR to monitor the metabolism of this compound in a perfused liver could provide dynamic information on its conversion to other molecules. The specific chemical shift of the deuterium at the C-12 position would be monitored over time. If the fatty acid undergoes β-oxidation, for example, the deuterium label would be retained on the resulting acetyl-CoA molecules, which could then be incorporated into other metabolites like ketone bodies or glutamate, each having a distinct ²H NMR signal.

Table 5: Representative ²H NMR Chemical Shifts for this compound and Potential Metabolites

| Compound | Position of Deuterium | Expected Chemical Shift (ppm) | Metabolic Process |

|---|---|---|---|

| This compound | -CDH- in acyl chain | ~1.25 | Parent Tracer |

| Deuterated Acetyl-CoA | -CDH2-CO-SCoA | ~2.1 | β-oxidation |

| Deuterated β-hydroxybutyrate | -CDH- in chain | ~1.2 | Ketogenesis |

| Deuterated Glutamate | C4 position | ~2.34 | TCA Cycle |

Coupled ¹H and ¹³C NMR for Downstream Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the metabolites derived from this compound. The strategic placement of a deuterium atom at the 12th carbon position provides a unique spectroscopic marker. Coupled ¹H (proton) and ¹³C (carbon-13) NMR experiments are particularly powerful for identifying metabolites and determining the exact location of the deuterium label after metabolic conversion.

In ¹H NMR analysis, the substitution of a proton with a deuteron (B1233211) at the C-12 position results in the disappearance of the signal corresponding to the methylene (B1212753) protons at that position. iaea.org This absence serves as a primary indicator that the fatty acid backbone, or a fragment thereof, has been incorporated into a new metabolite.

In ¹³C NMR, the effect of the deuterium label is twofold. The carbon atom directly bonded to the deuterium (C-12) will exhibit a characteristic multiplet signal (typically a triplet for a -CHD- group) due to one-bond ¹³C-²H coupling. Furthermore, this carbon signal will be shifted slightly upfield compared to the corresponding carbon in the unlabeled hexadecanoic acid. This "isotope shift" and the distinct splitting pattern provide unambiguous confirmation of the label's position. Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to correlate the C-12 carbon with its attached deuteron, further solidifying the structural assignment.

By analyzing the full ¹H and ¹³C NMR spectra, researchers can identify the type of molecule the labeled fatty acid has been integrated into, such as a phospholipid, triglyceride, or a shorter-chain fatty acid resulting from β-oxidation. For example, if this compound is incorporated into a phosphatidylcholine molecule, the characteristic signals for the glycerol (B35011) backbone and the choline (B1196258) headgroup will be observed alongside the signals for the deuterated fatty acyl chain.

Table 1: Representative ¹³C NMR Chemical Shifts for Hexadecanoic Acid and the Expected Effect of Deuteration at the C-12 Position.

| Carbon Atom | Typical Chemical Shift (ppm) in Hexadecanoic Acid | Expected Observation for this compound |

|---|---|---|

| C-1 (Carboxyl) | ~180.5 | No significant change |

| C-2 | ~34.2 | No significant change |

| C-3 | ~24.8 | No significant change |

| C-11 | ~29.7 | Minor upfield isotope shift |

| C-12 | ~29.7 | Signal appears as a multiplet with a significant upfield isotope shift |

| C-13 | ~29.7 | Minor upfield isotope shift |

| C-14 | ~32.1 | No significant change |

| C-15 | ~22.8 | No significant change |

| C-16 (Methyl) | ~14.1 | No significant change |

Note: The exact chemical shifts can vary depending on the solvent and molecular environment.

Chromatographic Separation Techniques Prior to Spectrometric Detection

Before detailed spectrometric analysis can be performed, the complex mixture of lipids extracted from a biological sample must be separated. Chromatography is the cornerstone of this process, enabling the isolation of different lipid classes and individual lipid species containing the deuterated label.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for separating lipid classes from total lipid extracts. researchgate.net Depending on the stationary phase chemistry, HPLC can be performed in either normal-phase or reversed-phase mode.

Normal-Phase HPLC separates lipids based on the polarity of their headgroups. A polar stationary phase (e.g., silica (B1680970) or diol) is used with a non-polar mobile phase. nih.gov In this mode, non-polar lipids like triglycerides (TAGs) elute first, followed by lipids of increasing polarity, such as diglycerides (DAGs), free fatty acids, and finally polar phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govhplc.eu This method is highly effective for separating major lipid classes, allowing for the collection of fractions that are enriched with potential metabolites of this compound.

Reversed-Phase HPLC employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. nih.govthermofisher.com Separation is based on the hydrophobicity of the lipid molecules, which is primarily determined by the length and degree of unsaturation of the fatty acyl chains. nih.gov While less common for broad lipid class separation in a single run, it is exceptionally useful for resolving individual molecular species within a given class. nih.gov For instance, after isolating the PC fraction by normal-phase HPLC, reversed-phase HPLC can be used to separate different PC molecules based on the specific fatty acids they contain, including the one bearing the deuterium label.

Table 2: Typical Elution Order of Lipid Classes in Normal-Phase HPLC.

| Elution Order | Lipid Class | Typical Mobile Phase Gradient Component |

|---|---|---|

| 1 | Triglycerides (TAGs) | Hexane/Isopropanol |

| 2 | Free Fatty Acids (FFAs) | Increased Isopropanol/Methanol |

| 3 | Diglycerides (DAGs) | Increased Isopropanol/Methanol |

| 4 | Phosphatidylethanolamine (PE) | Aqueous/Ammonium Hydroxide containing mobile phase |

| 5 | Phosphatidylinositol (PI) | Aqueous/Ammonium Hydroxide containing mobile phase |

| 6 | Phosphatidylcholine (PC) | Aqueous/Ammonium Hydroxide containing mobile phase |

| 7 | Lysophosphatidylcholine (LPC) | Higher concentration of aqueous component |

Note: The specific mobile phase composition and gradient can be optimized for the desired separation. nih.gov

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for separating lipids. gerli.com For preparative applications, a larger TLC plate is used to physically separate and recover quantities of lipids sufficient for further analysis. nih.gov A lipid extract is applied as a band at the bottom of a silica-coated plate, which is then placed in a chamber with a solvent system (mobile phase). rockefeller.edu The solvent moves up the plate by capillary action, separating the lipid mixture based on the differential partitioning of components between the stationary (silica) and mobile phases. khanacademy.org

Similar to normal-phase HPLC, separation on silica TLC plates is based on polarity. gerli.com Non-polar lipids migrate further up the plate, resulting in higher Retention Factor (Rf) values, while polar phospholipids remain closer to the origin. After development, the separated lipid bands can be visualized (e.g., with iodine vapor or a fluorescent dye), scraped from the plate, and the lipids can be eluted from the silica with an appropriate solvent. nih.gov This preparative TLC approach is highly effective for obtaining purified fractions of major lipid classes (e.g., the triglyceride fraction or the total phospholipid fraction) that have incorporated this compound. These isolated fractions can then be subjected to more sensitive techniques like mass spectrometry or NMR for detailed structural analysis.

Table 3: Common Solvent Systems for Preparative TLC of Lipid Classes on Silica Gel Plates.

| Solvent System (v/v/v) | Target Separation | Example Application |

|---|---|---|

| Hexane / Diethyl Ether / Formic Acid (80:20:2) | Neutral Lipids | Separation of mono-, di-, and triglycerides from free fatty acids. nih.gov |

| Chloroform / Methanol / Water (65:25:4) | Polar Phospholipids | Resolution of major phospholipid classes like PE, PI, and PC. |

| Benzene / Diethyl Ether / Ethanol / Acetic Acid (50:40:2:0.2) | General Lipid Profile | Provides a broad separation of neutral lipids and some less polar phospholipids. |

Note: The choice of solvent system is critical and depends on the specific lipid classes to be separated.

Applications of 12 Deuteriohexadecanoic Acid in Mechanistic Investigations of Lipid Metabolism

Elucidation of De Novo Fatty Acid Synthesis Pathways and Regulation

De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Palmitic acid (C16:0) is the principal product of the fatty acid synthase (FAS) enzyme system. whiterose.ac.uk While 12-deuteriohexadecanoic acid is itself a form of palmitic acid and thus not a precursor for DNL, its use in metabolic studies helps to differentiate between fatty acids originating from the diet versus those newly synthesized by the body.

In experimental settings, the rate of DNL can be measured by administering labeled precursors like deuterated water (D₂O) and then analyzing the incorporation of deuterium (B1214612) into newly synthesized palmitic acid. By concurrently providing this compound, researchers can distinguish the metabolic fate of exogenously supplied palmitate from endogenously produced palmitate. This dual-labeling approach allows for a more precise understanding of how dietary fats influence the regulation of DNL. For instance, studies have shown that high carbohydrate intake stimulates DNL, a process regulated by key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulates lipogenic enzymes. nih.govnih.gov Using tracers like this compound helps quantify how dietary palmitate is metabolized in the context of varying DNL rates.

Tracing Fatty Acid Elongation and Desaturation Dynamics

Once available in the cell, either from diet or de novo synthesis, palmitic acid can be further modified through elongation and desaturation. This compound is an ideal substrate for tracing these modification pathways.

Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism that introduces a cis double bond in the delta-9 position of saturated fatty acyl-CoAs. nih.gov Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. nih.govmdpi.com

By introducing this compound into a biological system, researchers can directly measure the activity of SCD by tracking the appearance of its deuterated product, 12-deuterio-palmitoleic acid. This provides a dynamic measure of enzyme function under various physiological or pathological conditions. Increased SCD activity is often associated with metabolic disorders, and the ratio of product to precursor (e.g., palmitoleic acid to palmitic acid) is used as an index of SCD activity. researchgate.net Using a deuterated tracer allows for a flux measurement that is more accurate than static concentration ratios, revealing how factors like diet and hormones regulate SCD expression and activity. nih.gov

The Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes is responsible for extending the carbon chain of fatty acids. nih.gov Specifically, ELOVL6 catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids. nih.gov

This compound (C16:0) serves as a direct substrate for ELOVL6. When administered, it is elongated to form 14-deuterio-stearic acid (C18:0), as the two new carbons are added at the carboxyl end. youtube.com By monitoring the conversion of the labeled palmitate to labeled stearate, scientists can quantify the rate of fatty acid elongation. This technique is crucial for understanding the substrate specificity and in vivo function of different ELOVL isoforms, which play essential roles in producing the diverse range of fatty acids required for various cellular functions, from membrane structure to cell signaling. nih.govbiorxiv.org

Metabolic Fate of this compound in Key Pathways

| Pathway | Key Enzyme | Substrate | Primary Labeled Product | Metabolic Significance |

|---|---|---|---|---|

| Desaturation | Stearoyl-CoA Desaturase (SCD) | 12-Deuteriohexadecanoyl-CoA | 12-Deuterio-palmitoleoyl-CoA (C16:1) | Synthesis of monounsaturated fatty acids, influencing membrane fluidity and cell signaling. nih.gov |

| Elongation | Fatty Acid Elongase 6 (ELOVL6) | 12-Deuteriohexadecanoyl-CoA | 14-Deuterio-stearoyl-CoA (C18:0) | Conversion of palmitate to stearate, a precursor for oleic acid and complex lipids. nih.gov |

| Beta-Oxidation | Mitochondrial Trifunctional Protein | 12-Deuteriohexadecanoyl-CoA | Deuterated Acetyl-CoA Fragments | Catabolic breakdown for energy (ATP) production in mitochondria. wikipedia.org |

| Triglyceride Synthesis | Acyl-CoA:diacylglycerol acyltransferase (DGAT) | 12-Deuteriohexadecanoyl-CoA | Deuterium-labeled Triacylglycerols (TGs) | Esterification for energy storage in lipid droplets. metwarebio.com |

| Phospholipid Synthesis | Glycerol-3-phosphate acyltransferase (GPAT) | 12-Deuteriohexadecanoyl-CoA | Deuterium-labeled Phospholipids (B1166683) (PLs) | Incorporation into cellular membranes, vital for structure and function. nih.gov |

Investigating Beta-Oxidation Flux and Mitochondrial Lipid Catabolism

Beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. wikipedia.org This catabolic pathway is fundamental for energy homeostasis, particularly during fasting or prolonged exercise.

The flux through the beta-oxidation pathway can be precisely measured using this compound. As the labeled fatty acid is catabolized, it generates deuterated acetyl-CoA and a series of progressively shorter deuterated acyl-CoAs. By tracking the rate of disappearance of the full-length labeled palmitate and the appearance of its breakdown products, researchers can determine the rate of mitochondrial fatty acid oxidation. nih.gov This approach has been instrumental in studying mitochondrial dysfunction in metabolic diseases like obesity and type 2 diabetes, where impaired fatty acid oxidation can lead to the accumulation of toxic lipid intermediates. nih.govnih.gov

Deciphering Triacylglycerol and Phospholipid Synthesis and Remodeling

Fatty acids are the building blocks for complex lipids such as triacylglycerols (TGs), the primary form of energy storage, and phospholipids (PLs), the main components of cellular membranes. wikipedia.org this compound is readily incorporated into these lipid classes, allowing for detailed investigation of their synthesis and turnover.

By tracing the deuterium label, scientists can follow the path of palmitic acid as it is esterified to a glycerol (B35011) backbone to form TGs stored in lipid droplets. metwarebio.comresearchgate.net This is critical for understanding the dynamics of lipid storage in tissues like adipose and liver. mdpi.com Similarly, the incorporation of this compound into various PL species (e.g., phosphatidylcholine, phosphatidylethanolamine) can be monitored to study membrane biogenesis. Furthermore, this tool is valuable for studying phospholipid remodeling via the Lands' cycle, where fatty acids at the sn-2 position of phospholipids are swapped in a deacylation-reacylation cycle. nih.gov This process is crucial for maintaining the specific fatty acid composition of membranes, which influences their physical properties and the function of membrane-bound proteins.

Studies on Lipid Transport, Trafficking, and Intracellular Compartmentation

The movement of lipids between organelles and tissues is a complex and highly regulated process. Using this compound, researchers can track the journey of fatty acids across different cellular and systemic compartments.

Once esterified into TGs in the liver, the deuterated label can be tracked as it is packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream. nih.gov Subsequent uptake of these labeled lipids by peripheral tissues can then be quantified. At the cellular level, this compound helps elucidate the trafficking of fatty acids between key organelles. For example, it allows for the study of fatty acid movement from the cytoplasm to the mitochondria for oxidation or to the endoplasmic reticulum for incorporation into complex lipids. lipidmaps.orgmdpi.com This provides a dynamic view of intracellular compartmentation and the coordination of metabolic processes, revealing how lipids are partitioned between storage, energy production, and structural roles. nih.gov

Fatty Acid Uptake and Esterification Processes

The initial steps in the cellular life of a fatty acid involve its transport across the plasma membrane and its subsequent activation and incorporation into more complex lipid molecules, a process known as esterification. The use of deuterated fatty acids, such as this compound, allows for the precise monitoring of these events.

Upon introduction to a cellular system, this compound is recognized and transported into the cell by fatty acid transport proteins. Once inside, it is rapidly activated to its coenzyme A (CoA) derivative, 12-deuteriohexadecanoyl-CoA. This activation is a prerequisite for its participation in most metabolic pathways.

Researchers can then use techniques like mass spectrometry to track the deuterium label as it becomes incorporated into various lipid classes. This provides a dynamic view of fatty acid esterification. For instance, the label can be detected in triglycerides, the primary form of energy storage, and in phospholipids, which are essential components of cellular membranes. The rate of incorporation of the deuterium label into these different lipid pools provides quantitative data on the flux through these key metabolic pathways.

Table 1: Illustrative Data on the Incorporation of Deuterated Palmitic Acid into Cellular Lipids

| Lipid Class | Relative Incorporation (%) | Cellular Function |

| Triglycerides (TG) | 45 | Energy Storage |

| Phosphatidylcholine (PC) | 25 | Membrane Structure, Signaling |

| Phosphatidylethanolamine (B1630911) (PE) | 15 | Membrane Structure, Autophagy |

| Sphingomyelin (SM) | 10 | Membrane Structure, Signaling |

| Other | 5 | Various |

Note: This table is illustrative and based on general findings from studies using various deuterated palmitic acid isotopes, as specific data for this compound is not available.

Inter-Organelle Lipid Exchange Mechanisms

The eukaryotic cell is a highly compartmentalized system, with distinct organelles performing specialized functions. The efficient exchange of lipids between these organelles is vital for maintaining cellular homeostasis and function. Understanding the mechanisms of this inter-organelle lipid transport is a key area of cell biology research.

This compound can serve as a valuable tracer for studying the movement of newly synthesized lipids between organelles. For example, the endoplasmic reticulum (ER) is the primary site of synthesis for many lipids, including triglycerides and phospholipids. These lipids must then be transported to other organelles, such as mitochondria for energy production or lipid droplets for storage.

By tracking the appearance of the deuterium label from this compound in lipids isolated from different organelle fractions, researchers can map the pathways and kinetics of this transport. For instance, the movement of labeled phosphatidylethanolamine from the ER to the mitochondria is a critical step in the synthesis of the mitochondrial-specific lipid cardiolipin.

While direct experimental data using this compound to specifically delineate inter-organelle lipid exchange is limited in published research, the principle of using isotopically labeled fatty acids for this purpose is well-established. Such studies are crucial for understanding how disruptions in inter-organelle lipid trafficking can contribute to the pathogenesis of various metabolic diseases. The precise location of the deuterium label in this compound offers the potential for detailed studies, as metabolic modifications to the fatty acid chain could be monitored by observing changes to the isotopic label's molecular environment.

Utilization of 12 Deuteriohexadecanoic Acid in Defined Biological and Cellular Models

In Vitro Cellular Systems for Controlled Metabolic Studies

In vitro cell culture models provide a controlled environment to dissect the specific metabolic roles of fatty acids like 12-deuteriohexadecanoic acid, free from the systemic influences of a whole organism.

Adipocytes are the primary cells responsible for storing excess energy as lipids. The study of adipocyte differentiation (adipogenesis) and lipid accumulation is crucial for understanding metabolic health and diseases like obesity. In vitro models, such as the 3T3-L1 preadipocyte cell line, are standard tools for this research.

When 3T3-L1 cells are induced to differentiate, they begin to express key adipogenic transcription factors and enzymes responsible for lipid synthesis and storage. By introducing this compound into the culture medium, researchers can trace its incorporation into cellular lipids. Using techniques like mass spectrometry, the amount of deuterated label appearing in the triglyceride fraction can be precisely measured. This provides a direct quantification of exogenous fatty acid uptake and esterification into storage lipids, allowing scientists to study how various conditions or compounds affect the rate of fat storage in these cells.

Table 1: Illustrative Data from a Tracer Experiment in Differentiating Adipocytes This table represents the type of data that can be generated using this compound to trace lipid accumulation.

| Experimental Condition | Total Triglyceride Content (µg/mg protein) | This compound Incorporation (% of total triglycerides) |

| Control Differentiating Cells | 150.5 ± 12.3 | 15.2% ± 1.8% |

| Cells + Metabolic Stimulator | 195.2 ± 15.8 | 22.7% ± 2.1% |

| Cells + Metabolic Inhibitor | 98.7 ± 9.5 | 8.9% ± 1.1% |

The liver is a central hub for lipid metabolism, responsible for synthesizing, breaking down, and distributing fats. Hepatocyte models, including primary hepatocytes and cell lines like HepG2, are used to study these processes. The accumulation of fat in the liver (steatosis) is a significant health concern.

This compound is used in these models to trace the fate of fatty acids within the liver cells. After administration to the cell culture, the labeled fatty acid can be tracked as it is partitioned between two primary pathways:

Esterification: Incorporation into complex lipids, such as triglycerides and phospholipids (B1166683), for storage or export.

Beta-oxidation: Breakdown within the mitochondria to produce energy.

By measuring the distribution of the deuterium (B1214612) label in these different metabolic pools, researchers can assess the balance between fat storage and fat burning in the liver. Studies have shown that deuterium from labeled substrates can be robustly tracked in the liver, which exhibits a high rate of lipid turnover. nih.govnih.gov

Myocytes (muscle cells) and particularly cardiomyocytes (heart muscle cells) have extremely high energy demands and rely heavily on the oxidation of fatty acids for fuel. Understanding how these cells take up and utilize fatty acids is vital for research into cardiac health and disease.

In vitro studies with cultured cardiomyocytes can employ this compound to quantify fatty acid uptake and oxidation. The rate at which the deuterated fatty acid is consumed from the culture medium and the appearance of deuterated metabolic byproducts provide a direct measure of fatty acid utilization. This approach allows scientists to investigate how conditions like ischemia (low oxygen) or insulin (B600854) resistance affect the heart's ability to use its primary fuel source. The principles for this are demonstrated in related ex vivo models, where deuterium-labeled palmitate was successfully used to measure incorporation into myocardial lipids. nih.gov

By using this compound in co-culture models of neurons and glial cells, researchers can investigate how these cells handle exogenous fatty acids. This can help answer questions about which cell type is primarily responsible for fatty acid uptake, whether fatty acids are transferred between cell types, and how they are incorporated into complex brain lipids like phospholipids and sphingolipids.

Ex Vivo Tissue and Organ Perfusion Models for Integrated Physiology

Ex vivo models, where an organ is sustained outside the body via perfusion with a nutrient-rich solution, bridge the gap between in vitro cell culture and in vivo studies. These systems maintain the complex, three-dimensional architecture and cellular interplay of the organ.

A prime example is the isolated perfused heart model. nih.govnih.gov In such a setup, a heart from a model organism like a rat is kept beating outside the body. This compound can be added to the perfusion fluid, and its metabolic fate within the intact heart can be monitored. One study specifically developed a method using deuterium-labeled palmitate to measure its incorporation into triglycerides and diglycerides in working rat hearts. nih.gov This technique allows for the direct measurement of fatty acid uptake and storage in a functioning organ under various physiological conditions (e.g., high vs. low workload) without the confounding variables of systemic circulation. nih.gov

Table 2: Sample Findings from an Ex Vivo Perfused Heart Experiment This table illustrates the type of results obtained when using a deuterated fatty acid tracer to study cardiac lipid metabolism in an intact, functioning organ.

| Perfusion Condition | Labeled Fatty Acid in Perfusate (µM) | Incorporation into Myocardial Triglycerides (nmol/g tissue) |

| Baseline (Glucose only) | 0 | 2.1 ± 0.5 |

| Low Fatty Acid | 100 | 45.3 ± 4.1 |

| High Fatty Acid | 400 | 160.8 ± 11.9 |

| High Fatty Acid + Ischemia | 400 | 215.4 ± 18.2 |

In Vivo Studies in Non-Human Model Organisms

In vivo studies in model organisms, such as mice and rats, are essential for understanding how metabolic pathways operate at the whole-body level. Administering this compound to these animals allows researchers to trace its distribution, utilization, and storage across multiple organs simultaneously.

Rodent Models (e.g., Mice, Rats) for Systemic Lipid Metabolism

Rodent models are instrumental in studying systemic lipid metabolism and its dysregulation in diseases such as fatty liver disease and cardiovascular conditions. The use of deuterated hexadecanoic acid (palmitic acid) allows for precise tracking of fatty acid uptake, storage, and transformation in various tissues.

In one line of research, deuterium-labelled palmitate was used to measure the incorporation of exogenous fatty acids into the cardiac lipids of isolated working rat hearts. nih.gov This model allows for the study of myocardial lipid metabolism under controlled conditions. When hearts were perfused with D31-palmitate, there was a dose-dependent incorporation of the tracer into triglyceride and diglyceride pools, indicating active esterification. nih.gov The tissue content of non-esterified D31-palmitate was found to be linearly related to its concentration in the perfusate, while no significant incorporation into cholesterol esters was detected. nih.gov

Another advanced application is Deuterium Metabolic Imaging (DMI), a non-invasive technique used to visualize metabolic processes in vivo. A study on rats with fatty liver disease induced by a high-fat diet employed DMI to evaluate hepatic metabolism of deuterated palmitic acid (d-31). researchgate.net The results showed that the intrahepatic uptake of palmitic acid was higher in the diseased group compared to the control group, although the difference did not reach statistical significance due to high in-group variation. researchgate.net This technique provides spatial and temporal information on fatty acid processing within the liver.

Tracer studies in mice have further elucidated the tissue-specific fate of fatty acids. In a study involving fasted mice, a bolus of [U-¹³C]-palmitate was injected to trace its distribution. researchgate.net Mass spectrometry analysis revealed that the liver is a primary site for the storage of excess fatty acids, with the bulk of the labeled palmitate being rapidly incorporated into hepatic triglycerides and phosphatidylcholines. researchgate.net In contrast, skeletal muscle showed significantly higher levels of tracer-derived acylcarnitines, suggesting that muscle directs long-chain fatty acids towards oxidation rather than storage. researchgate.net

Table 1: Research Findings on Deuterated Hexadecanoic Acid in Rodent Models

| Model Organism | Tracer Used | Key Research Application | Primary Finding | Reference |

|---|---|---|---|---|

| Rat (Isolated Heart) | D31-Palmitate | Measuring incorporation of exogenous fatty acids into myocardial lipids. | Dose-dependent incorporation into triglycerides and diglycerides; linear uptake into the non-esterified fatty acid pool. | nih.gov |

| Rat (In Vivo) | Palmitic Acid d-31 | Evaluating hepatic palmitic acid metabolism in fatty liver disease using Deuterium Metabolic Imaging (DMI). | Higher, though not statistically significant, intrahepatic uptake of palmitic acid in rats with fatty liver disease compared to controls. | researchgate.net |

| Mouse (In Vivo) | [U-¹³C]-Palmitate | Tracing the fate of free fatty acids in plasma, liver, and muscle during fasting. | The liver primarily incorporates palmitate into triglycerides and phosphatidylcholines for storage, while muscle directs it towards acylcarnitine formation for oxidation. | researchgate.net |

Zebrafish Models for Developmental Lipid Dynamics

The zebrafish (Danio rerio) is a powerful vertebrate model for studying developmental biology due to its external fertilization and optical transparency during embryonic and larval stages. These features allow for real-time visualization of biological processes, including lipid metabolism. While studies specifically using this compound are not prominent in the literature, methods for tracing fatty acid metabolism using other isotopic labels, such as tritium (B154650) (³H), are well-established and the principles are directly applicable. nih.gov

These tracer studies typically involve microinjecting labeled fatty acids directly into the yolk sac of zebrafish embryos or larvae. nih.gov The yolk serves as the primary nutrient source during early development, and this method allows researchers to track the mobilization of specific fatty acids from the yolk, their transport through the circulation, and their subsequent uptake and incorporation into various tissues and lipid classes. nih.gov

Research using ³H-palmitate has demonstrated that yolk-delivered fatty acids are efficiently taken up into the circulation in a manner dependent on lipoprotein production. nih.gov Once in circulation, the labeled palmitate is rapidly metabolized and incorporated into complex lipids. Analysis via thin-layer chromatography shows differential incorporation into various lipid classes over time. For instance, a significant portion of the tracer is esterified into triglycerides (TAG) and phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov Studies have also shown that palmitate is utilized more efficiently compared to other fatty acids like oleate (B1233923) or the very-long-chain lignocerate, reflecting its high endogenous abundance in the developing zebrafish. nih.gov

This experimental paradigm can be combined with genetic manipulations (e.g., morpholino knockdown) or pharmacological treatments to investigate the function of specific genes and pathways in developmental lipid metabolism. nih.gov For example, inhibiting the enzyme ACAT, which is involved in cholesterol esterification, leads to a predictable decrease in the incorporation of labeled fatty acids into cholesteryl esters. nih.gov

Table 2: Representative Findings of Labeled Palmitate Tracing in Zebrafish Development

| Developmental Stage | Tracer Used | Methodology | Key Research Application | Illustrative Finding | Reference |

|---|---|---|---|---|---|

| 3 days post-fertilization (dpf) Larvae | ³H-Palmitate | Yolk Sac Microinjection | Tracking absorption and incorporation into complex lipids over time. | Demonstrated rapid incorporation into triglycerides (TAG), phosphatidylcholine (PC), and other phospholipids. | nih.gov |

| 3 dpf Larvae | ³H-Lignoceric Acid | Yolk Sac Microinjection with ACAT Inhibitor | Assessing the sensitivity of the assay to pharmacological disruption. | Inhibition of the ACAT enzyme significantly reduced the incorporation of the fatty acid tracer into cholesteryl esters (CE). | nih.gov |

| Various (2-cell to 3 dpf) | ³H-Oleic Acid | Yolk Sac Microinjection | Analyzing fatty acid metabolism at different stages of embryogenesis. | The metabolic fate of the tracer shifts during development, reflecting changes in the organism's metabolic priorities. | nih.gov |

Drosophila Melanogaster for Genetic Dissection of Lipid Pathways

The fruit fly, Drosophila melanogaster, is a premier model for genetics, offering an unparalleled toolkit for dissecting the function of genes within metabolic pathways. imrpress.com Its conserved lipid metabolism pathways make it highly relevant to human physiology. nih.gov The use of stable isotope tracers like this compound, in combination with genetic manipulation, allows for precise interrogation of gene function in lipid processing.

Studies have demonstrated the feasibility of tracing the metabolism of isotopically labeled fatty acids in Drosophila. For example, feeding flies media supplemented with [1-¹³C]-palmitate led to the successful tracing of its incorporation into a family of fatty acid amides, providing insight into their biosynthesis. nih.gov This same principle allows for the detailed analysis of how genetic perturbations affect the flux of fatty acids through various metabolic routes, such as triglyceride synthesis, phospholipid remodeling, and beta-oxidation.

A powerful experimental approach involves combining stable isotope tracing with RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout. For instance, researchers can disrupt the expression of a specific gene suspected to be involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC) or serine palmitoyltransferase (lace), both of which are essential for lipid synthesis. plos.org By feeding both wild-type and mutant/RNAi flies a diet containing this compound, the metabolic consequences of the gene disruption can be quantified. Using mass spectrometry-based lipidomics, one can measure the amount of deuterium-labeled tracer that is incorporated into specific lipid species like triglycerides, phosphatidylcholine, or ceramides (B1148491).

A hypothetical experiment could involve knocking down the gene for Diacylglycerol O-Acyltransferase (midway), which catalyzes the final step of triglyceride synthesis. nih.gov One would predict that in these flies, less this compound would be incorporated into triglycerides, and there might be a corresponding accumulation of the tracer in precursor lipids like diacylglycerols or free fatty acids. This approach directly links a specific gene to a precise metabolic function in vivo.

Table 3: Illustrative Experimental Design for Genetic Dissection of Lipid Pathways in Drosophila

| Gene Target (Example) | Gene Function | Experimental Approach | Predicted Outcome for this compound Fate | Reference (Concept) |

|---|---|---|---|---|

| midway (DGAT1) | Catalyzes the final step of triglyceride (TAG) synthesis. | Feed tracer to wild-type vs. midway RNAi flies; analyze lipid profiles via LC-MS. | Reduced incorporation of deuterium into TAG; potential accumulation in diacylglycerol (DAG) and free fatty acid pools. | nih.gov |

| lace (Serine Palmitoyltransferase) | Catalyzes the first step of sphingolipid biosynthesis. | Feed tracer to wild-type vs. lace mutant flies; analyze lipid profiles via LC-MS. | Decreased incorporation of deuterium into ceramides and other sphingolipids. | plos.org |

| Perilipin (Lsd-2) | Regulates access of lipases to stored triglycerides in lipid droplets. | Feed tracer to wild-type vs. Lsd-2 knockout flies; analyze fatty acid oxidation products. | Altered mobilization and oxidation of the deuterated fatty acid from storage pools. | nih.gov |

Computational and Bioinformatic Frameworks for Deuterium Tracing Data Analysis

Data Pre-processing and Quality Control for Isotopic Labeling Experiments

The initial and most critical phase in analyzing data from isotopic labeling experiments involving 12-deuteriohexadecanoic acid is rigorous data pre-processing and quality control (QC). This phase transforms raw mass spectrometry (MS) data into a clean, reliable dataset suitable for downstream biological interpretation. The primary goal is to accurately identify and quantify the isotopologues—molecules that differ only in their isotopic composition. researchgate.net

High-quality data is foundational for meaningful biological insights, and standardized QC measures are crucial for ensuring data reliability and comparability across different studies and laboratories. thermofisher.comthermofisher.com A typical pre-processing workflow involves several key steps:

Data Conversion and Extraction: Raw data from mass spectrometers are often in proprietary vendor formats. The first step is to convert these files into open-standard formats like mzML to ensure compatibility with a wide range of analysis software.

Peak Detection and Alignment: Algorithms are used to detect ion peaks corresponding to metabolites and align them across different samples to correct for retention time variations in liquid chromatography-mass spectrometry (LC-MS) experiments.

Isotopologue Feature Detection: Specialized software is required to identify features corresponding to the deuterated tracer and its metabolic products. This involves detecting the mass shift associated with deuterium (B1214612) incorporation.

Correction for Natural Abundance: The natural abundance of heavy isotopes (like ¹³C) can interfere with the detection of labeled compounds. Correction algorithms, such as those implemented in software like IsoCor, are applied to remove this natural isotopic contribution, ensuring that the measured enrichment is solely from the administered tracer. researchgate.net

Quality Control: QC is maintained throughout the process. This includes using pooled biological samples to monitor analytical variability and isotopically-labeled internal standards to correct for variations during sample preparation and analysis. thermofisher.com System suitability tests are also performed to ensure the LC-MS system is performing optimally in terms of mass accuracy, resolution, and chromatographic peak shape. thermofisher.com

A summary of the data pre-processing and quality control workflow is presented in the table below.

| Step | Description | Purpose | Representative Tools |

| 1. Data Conversion | Convert raw vendor-specific files to open formats. | Ensure compatibility with various software tools. | ProteoWizard (msConvert) |

| 2. Peak Processing | Detect, filter, and align chromatographic peaks across samples. | Identify features and correct for instrumental drift. | XCMS, MS-DIAL, SmartPeak bio.tools |

| 3. Isotope Correction | Correct for the natural abundance of stable isotopes (e.g., ¹³C). | Isolate the signal enrichment from the deuterated tracer. | IsoCor, INCA 2.0 researchgate.net |

| 4. Feature Identification | Match processed features to a lipid database based on mass, retention time, and fragmentation spectra. | Identify this compound and its metabolic derivatives. | LipidSearch, MS-DIAL mdpi.comnih.gov |

| 5. Quality Control | Use pooled samples and internal standards to monitor and correct for analytical variability. | Ensure data accuracy, reproducibility, and reliability. | MetaboAnalyst, lipidr lipidmaps.orgnih.gov |

Algorithms for Metabolic Flux Analysis (MFA) and Pathway Reconstruction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. novelgenetech.comcreative-proteomics.com When tracers like this compound are used, MFA can elucidate the specific pathways through which the fatty acid is processed.

At the core of MFA is a stoichiometric model of metabolism. cwi.nl This model is a mathematical representation of the metabolic network, comprising a list of all relevant biochemical reactions and their corresponding stoichiometry—the relative quantities of reactants and products. nih.gov

For the analysis of this compound metabolism, the model would include key pathways such as:

Beta-oxidation

Fatty acid elongation and desaturation

Incorporation into complex lipids (e.g., triglycerides, phospholipids)

Tricarboxylic acid (TCA) cycle

Constraint-based modeling methods, such as Flux Balance Analysis (FBA), are applied to the stoichiometric model. nih.gov FBA uses linear programming to calculate the flow of metabolites through the network under steady-state conditions, assuming that there is no net accumulation of intracellular metabolites. By incorporating the measured isotopic labeling patterns from this compound into the model, researchers can solve for the unknown intracellular fluxes, providing a quantitative map of fatty acid metabolism. nih.gov

While a single tracer like this compound provides valuable information, integrating data from multiple isotopic tracers can offer a more comprehensive view of metabolism. nih.gov Deuterium (²H) and Carbon-13 (¹³C) are the most commonly used stable isotopes in metabolic research, and they provide complementary insights. nih.gov

For instance, a study might concurrently use this compound (a ²H tracer) and ¹³C-labeled glucose.

²H-labeled fatty acids directly trace the fate of exogenous fatty acids, revealing fluxes through pathways like beta-oxidation, re-esterification, and storage. nih.gov

¹³C-labeled glucose traces the flow of carbon from carbohydrates into various metabolic pathways, including de novo lipogenesis (the synthesis of new fatty acids) and the TCA cycle. nih.gov

Combining these datasets allows for the simultaneous quantification of fatty acid uptake and oxidation, as well as endogenous fatty acid synthesis. nih.govresearchgate.net Advanced MFA software, such as INCA (Isotopomer Network Compartmental Analysis), is capable of integrating data from multiple tracers (both ²H and ¹³C) and from different analytical platforms (MS and NMR). researchgate.net This integrated approach resolves complex metabolic networks with higher accuracy and provides a more complete picture of cellular physiology. nih.gov

| Tracer Type | Primary Metabolic Insight | Example Tracer | Pathways Traced |

| Deuterium (²H) | Exogenous fatty acid metabolism | This compound | Beta-oxidation, elongation, desaturation, incorporation into complex lipids |

| Carbon-13 (¹³C) | De novo synthesis and central carbon metabolism | U-¹³C-glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, De novo lipogenesis |

Kinetic Modeling of Complex Lipid Metabolic Pathways

While MFA typically assumes metabolic steady-state, cellular metabolism is often dynamic. Kinetic modeling provides a framework to study the time-dependent behavior of metabolic systems. diva-portal.org Unlike stoichiometric models, kinetic models incorporate reaction rate equations (e.g., Michaelis-Menten kinetics) that describe how reaction velocities change with metabolite concentrations. nih.gov

Developing a kinetic model for lipid metabolism involves:

Defining the network of reactions and compartments (e.g., mitochondria, cytosol).

Formulating ordinary differential equations (ODEs) that describe the rate of change for each metabolite concentration. diva-portal.org

Parameterizing the model by fitting it to experimental data, such as time-course measurements of lipid concentrations and isotopic enrichment following the introduction of this compound.

Kinetic models can simulate the dynamic fate of the deuterated tracer as it moves through different metabolic pools over time. This approach is particularly useful for understanding how lipid metabolism adapts to perturbations and for designing strategies to manipulate fatty acid fluxes. nih.gov

Visualization Tools for Isotopic Enrichment Patterns and Flux Distributions

The final step in the bioinformatic workflow is the visualization of the complex, high-dimensional data generated from tracing experiments. Effective visualization is crucial for interpreting results, identifying patterns, and communicating findings. A variety of software tools are available for this purpose.

Web-based platforms like MetaboAnalyst and LION/web offer user-friendly interfaces for statistical analysis and enrichment analysis, allowing researchers to identify pathways and lipid classes that are significantly affected in an experiment. lipidmaps.orgnih.govlipidmaps.org MetaboAnalyst supports a wide range of statistical analyses and visualizations, including PCA plots, heatmaps, and pathway diagrams. metwarebio.combiorxiv.org LION/web is specifically designed for lipidomics and performs enrichment analysis based on a comprehensive lipid ontology. researchgate.netoup.comgithub.io

R-based packages such as lipidr provide a powerful and flexible environment for customized data analysis and visualization. nih.govbioconductor.org The lipidr package can generate various plots, including PCA score plots to assess sample clustering, box plots to compare lipid levels, and trend plots to analyze changes in fatty acid chain length or unsaturation. bioconductor.orgrdrr.io

Specialized MFA software like INCA and commercial platforms like Lipostar2 not only calculate fluxes but also include modules for visualizing flux maps. researchgate.net These visualizations typically involve overlaying calculated flux values onto metabolic pathway diagrams, providing an intuitive representation of metabolic activity.

These tools enable researchers to create informative graphics such as heatmaps showing the isotopic enrichment in different lipid species, network graphs illustrating metabolic pathways with flux values, and interactive plots that allow for dynamic exploration of the data. metwarebio.com

Future Research Directions and Emerging Paradigms for 12 Deuteriohexadecanoic Acid

Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Transcriptomics)

The next wave of metabolic research will involve the integration of 12-deuteriohexadecanoic acid tracing with multi-omics platforms to create a comprehensive picture of cellular and systemic responses. While traditional tracer studies quantify metabolic fluxes, combining them with 'omics' technologies can reveal the underlying regulatory networks.

Lipidomics: By introducing this compound, researchers can trace its incorporation into a wide array of complex lipids. High-throughput lipidomic analysis can then identify and quantify the specific lipid species that are synthesized from this precursor under various physiological or pathological conditions. nih.gov This approach allows for a detailed mapping of fatty acid trafficking and remodeling, revealing how dietary or endogenously synthesized palmitic acid is partitioned into different lipid classes, such as triglycerides, phospholipids (B1166683), and sphingolipids.

Proteomics: The metabolic fate of this compound is governed by a suite of enzymes and transport proteins. Proteomic analysis can be used alongside isotopic tracing to identify changes in the expression and post-translational modification of proteins involved in fatty acid uptake, activation, oxidation, and esterification. nih.gov This integrated approach can link alterations in metabolic flux, as measured by the tracer, to specific changes in the proteome, providing mechanistic insights into metabolic regulation. For instance, an observed increase in the incorporation of the tracer into triglycerides could be correlated with the upregulation of specific diacylglycerol acyltransferases.

Transcriptomics: Transcriptomic analysis can provide a broader view of the genetic programs that are activated or repressed in response to shifts in fatty acid metabolism. mdpi.com By combining this compound tracing with RNA sequencing, researchers can correlate changes in fatty acid flux with the expression levels of thousands of genes. mdpi.com This can help identify transcription factors and signaling pathways that respond to fatty acid availability and regulate metabolic homeostasis.

The synergy of these approaches allows for a multi-layered understanding of metabolism, connecting the flow of a single molecule to global changes in gene expression, protein function, and lipid composition. nih.govnih.gov

| Omics Approach | Integration with this compound Tracing | Potential Research Question Addressed | Example Finding |

|---|---|---|---|

| Lipidomics | Trace the incorporation of the deuterium (B1214612) label into specific lipid species. | How does insulin (B600854) resistance alter the partitioning of palmitic acid into different phospholipid and triglyceride species in hepatocytes? | Increased flux of the tracer into diacylglycerol and specific ceramide species, identifying key nodes of lipotoxicity. |

| Proteomics | Correlate metabolic flux with the expression levels of enzymes and transporters. | Which proteins are responsible for the preferential uptake and storage of fatty acids in a specific cancer cell line? | Upregulation of fatty acid transport protein (FATP) and acyl-CoA synthetase isoforms in correlation with high tracer uptake. |

| Transcriptomics | Identify gene expression patterns associated with altered fatty acid metabolism. | What transcriptional networks are activated in adipose tissue during high-fat diet-induced obesity? | Identification of key transcription factors (e.g., PPARγ, SREBP-1c) whose activity correlates with increased tracer esterification. |

Development of Novel Isotopic Labeling Strategies and Analytical Enhancements

Advancements in chemical synthesis and analytical instrumentation are paving the way for more sophisticated uses of deuterated fatty acid tracers.

Novel Labeling Strategies: While this compound is a valuable tool, future research may employ novel labeling strategies to answer more specific biological questions. This includes the synthesis of palmitic acid analogues with deuterium labels at multiple positions or in combination with other stable isotopes like Carbon-13 (¹³C). nih.gov Such multi-isotope tracers can be used in complex studies to simultaneously track different metabolic pathways or to distinguish between fatty acids from different sources. Furthermore, new biocatalytic methods are emerging that use enzymes to achieve highly specific and asymmetric deuteration, which could be applied to fatty acid synthesis. ox.ac.uk

Analytical Enhancements: The detection and quantification of deuterated molecules are continually improving. High-resolution mass spectrometry allows for more precise measurement of isotopic enrichment in complex biological samples, reducing background noise and improving sensitivity. nih.gov Advances in gas chromatography (GC) and liquid chromatography (LC) techniques coupled with mass spectrometry (MS) enable better separation and identification of a wider range of lipid molecules incorporating the deuterium label. researchgate.net Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy, which can provide information about the precise location of isotopes within a molecule, are becoming more sensitive and could be used to study the metabolism of deuterated fatty acids in intact cells or tissues. ualberta.cagsu.edu

These innovations will allow researchers to design more intricate experiments and extract more detailed information from tracer studies, pushing the boundaries of metabolic investigation.

Application in Untapped Biological Contexts and Physiological Processes

While fatty acid metabolism has been studied extensively in contexts like diabetes and obesity, the use of this compound can provide new insights into a variety of other biological areas.

Neurobiology: The brain has a unique lipid composition, and fatty acids play critical roles in neuronal structure and function. Palmitic acid is a major component of brain lipids. wikipedia.org Tracing the uptake and metabolism of this compound in the central nervous system could illuminate how fatty acid metabolism is altered in neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, or during brain development and aging.

Immunology: The function of immune cells is tightly linked to their metabolic state. Fatty acid metabolism is crucial for the activation, differentiation, and effector functions of various immune cell populations. Using this compound as a tracer could help unravel how immune cells utilize fatty acids during an inflammatory response or in the tumor microenvironment, potentially identifying new therapeutic targets for autoimmune diseases and cancer.

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. mdpi.com While the role of glucose is well-studied, the contribution of fatty acid metabolism is an area of intense investigation. Tracing the fate of this compound can reveal how different cancer types utilize palmitic acid for energy production, membrane synthesis, or signaling molecule generation, offering insights into cancer vulnerabilities. mdpi.com

Host-Microbe Interactions: The gut microbiome influences host metabolism in numerous ways, including the modification of dietary lipids. Introducing this compound could be a novel way to study how gut bacteria metabolize dietary saturated fats and how these microbial metabolites, in turn, influence host physiology and disease.

Exploring these untapped contexts will broaden our understanding of the diverse physiological roles of palmitic acid and its metabolic derivatives.

Addressing Methodological Challenges and Opportunities in Quantitative Isotopic Tracing

The quantitative interpretation of data from stable isotope tracing studies requires careful consideration of methodological challenges. Future research will focus on refining experimental designs and analytical approaches to improve the accuracy and robustness of the data.

Methodological Challenges: A key challenge in using deuterium-labeled tracers is the potential for isotopic exchange (D-H exchange) in certain chemical environments, which could lead to an underestimation of the tracer's presence. nih.gov Furthermore, the metabolic recycling of tracers can complicate the interpretation of kinetic data; for example, a labeled fatty acid that is incorporated into a triglyceride and then released back into the free fatty acid pool can affect calculations of synthesis and turnover rates. bioscientifica.com The choice between deuterium and ¹³C labels also presents a trade-off between cost (deuterium is generally cheaper) and potential analytical interferences or label loss during certain metabolic reactions (e.g., desaturation). nih.govnih.gov

Opportunities for Advancement: One of the most significant opportunities lies in combining tracer studies with non-invasive imaging techniques. For instance, magnetic resonance spectroscopy (MRS) could potentially be used to track the incorporation and localization of deuterium from this compound into tissue triglycerides in vivo, providing spatial and temporal information that is not achievable with traditional blood or biopsy sampling. nih.gov Advances in mathematical modeling are also crucial for improving the analysis of tracer data. nih.gov More sophisticated compartmental models can better account for factors like tracer recycling and metabolic heterogeneity between different tissues, leading to more accurate calculations of metabolic fluxes.

By directly addressing these challenges and capitalizing on new technological opportunities, the precision and scope of studies using this compound can be significantly enhanced, providing more reliable insights into the dynamics of fatty acid metabolism.

| Aspect | Challenge | Opportunity/Mitigation Strategy |

|---|---|---|

| Isotope Stability | Potential for D-H exchange in protic solutions or loss of label during desaturation reactions. nih.gov | Careful sample handling and storage; use of analytical methods like GC-MS that are less prone to detecting exchange; strategic placement of deuterium labels on the carbon backbone. |